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Authored by a Senior Application Scientist
Foreword: The 7-azaindole scaffold, and its derivatives such as 7-Methoxy-1H-pyrrolo[2,3-
c]pyridine, represent a cornerstone in modern medicinal chemistry. As a bioisostere of indole,

this heterocyclic system offers a unique combination of hydrogen bonding capabilities and

electronic properties that are highly sought after in the design of targeted therapeutics. This

guide provides an in-depth exploration of the core basic properties of 7-Methoxy-1H-
pyrrolo[2,3-c]pyridine, moving beyond a simple data sheet to explain the underlying chemical

principles and provide actionable experimental protocols for its characterization. The insights

herein are intended to empower researchers, scientists, and drug development professionals to

fully leverage the potential of this versatile scaffold.

Molecular Structure and Core Physicochemical
Profile
7-Methoxy-1H-pyrrolo[2,3-c]pyridine is a bicyclic heteroaromatic compound. Its structure

consists of a pyridine ring fused to a pyrrole ring, with a methoxy group substituted at the 7-

position. This arrangement creates a molecule with distinct regions of electron density and

reactivity, which are fundamental to its chemical behavior.
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The fused ring system is characterized by the presence of two nitrogen atoms with different

electronic environments: a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-6). This

distinction is critical for understanding the molecule's basicity, as will be discussed in detail. The

methoxy group at position 7 acts as an electron-donating group, influencing the overall electron

distribution within the aromatic system.

Table 1: Key Physicochemical Properties

Property Value Source(s)

CAS Number 160590-40-9 [1][2]

Molecular Formula C₈H₈N₂O [1][2]

Molecular Weight 148.16 g/mol [1][2]

Appearance White to off-white solid

Melting Point 110-114 °C [1]

Boiling Point ~304 °C [1]

Predicted pKa 13.22 ± 0.40 (Pyrrole N-H) [3]

Note: The predicted pKa likely refers to the acidity of the N-H proton on the pyrrole ring, not the

basicity of the pyridine nitrogen.

The Duality of Nitrogen: Unpacking the Basicity of
the Scaffold
A common point of confusion for those new to this scaffold is identifying the center of basicity.

The key lies in the localization of the nitrogen lone pairs.

The Pyrrole Nitrogen (N-1): The lone pair of electrons on the N-1 nitrogen is integral to the

aromaticity of the five-membered pyrrole ring. These electrons are delocalized within the π-

system and are therefore not readily available to accept a proton. Protonation at this site

would disrupt the aromaticity, which is energetically unfavorable. The N-H group is, in fact,

weakly acidic, with a pKa analogous to that of indole.
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The Pyridine Nitrogen (N-6): In contrast, the lone pair on the N-6 nitrogen resides in an sp²

hybrid orbital in the plane of the ring. It is not part of the aromatic π-system. Consequently,

this lone pair is available for protonation, making the N-6 atom the primary basic center of

the molecule.

The basicity of 7-azaindoles is a well-studied phenomenon. The parent compound, 7-

azaindole, has a pKa of 4.59.[4] The introduction of the methoxy group at the C-7 position is

expected to modulate this basicity. As an electron-donating group, the methoxy substituent

increases the electron density on the pyridine ring, which should, in turn, increase the basicity

of the N-6 nitrogen, making it a stronger base than the unsubstituted parent compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.researchgate.net/publication/233673072_Synthesis_and_Reactivity_of_7-Azaindoles_1H-Pyrrolo23-bpyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substituted Pyridine
(e.g., 2-amino-3-methylpyridine derivative)

Ring Formation Strategy
(e.g., Reissert or Fischer indole synthesis variant)

Pyrrolo[2,3-c]pyridine Core
(e.g., Halogenated intermediate)

Functionalization
(e.g., Nucleophilic Aromatic Substitution)

7-Methoxy-1H-pyrrolo[2,3-c]pyridine

Preparation

Experiment Data Analysis

Prepare Compound
Stock in DMSO

Load 96-Well Plate:
Compound + Buffers

Prepare Buffers
(Range of pH values)

Measure UV-Vis Spectra
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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